molecular formula C19H17NO B8155597 4-(Benzyloxy)-[1,1'-biphenyl]-3-amine

4-(Benzyloxy)-[1,1'-biphenyl]-3-amine

Cat. No. B8155597
M. Wt: 275.3 g/mol
InChI Key: HPHIJXMVHZYGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-[1,1'-biphenyl]-3-amine is a useful research compound. Its molecular formula is C19H17NO and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Study of Electronic Structure : It is used in the study of electronic structures of π-conjugated redox systems with borane/boraalkene end groups (Fiedler et al., 1996).

  • Enantioselective Synthesis : The compound is employed in enantioselective synthesis of cyclic beta-amino alcohol derivatives through ring-closing metathesis (Lee et al., 2007).

  • Skin Whitening Agent : A related compound, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, is studied for its potential as a skin whitening agent by inhibiting melanin production (Choi et al., 2002).

  • Parkinson's Disease Therapy : A derivative of 4-(Benzyloxy)-[1,1'-biphenyl]-3-amine, specifically compound 12c, shows potent and selective MAO-B inhibitory effects and protects dopaminergic neurons in a Parkinson's disease model (Yeon et al., 2018).

  • Liquid Crystalline Phases Formation : The compound forms thermotropic and lyotropic smectic and columnar liquid crystalline phases (Kölbel et al., 1998).

  • Catalytic Amination : It is used as ligands in a catalyst system for the catalytic amination of aryl chlorides, bromides, and triflates (Wolfe et al., 2000).

  • Antifungal Drug Development : Some derivatives of this compound have potential as antifungal agents and could be optimized as scaffolds for potent antifungal drugs (Nimbalkar et al., 2016).

  • Organomercury and Organotellurium Compounds Synthesis : The research aimed at preparing organomercury and organotellurium compounds containing amino groups, such as [1,1'-biphenyl]-4-amine, via a mercuriation reaction (Mokhtar & Al-Saadawy, 2022).

  • Mutagenic Studies : Plant-activated benzidine and 4'-aminobiphenyl can induce mutations in Salmonella typhimurium, suggesting a role in mutagenic studies (Ju & Plewa, 1997).

  • Polymer Chemistry : In the context of polymer chemistry, the compound is used in the study of curing systems for benzoxazine with amine, examining reactivity, reaction mechanisms, and material properties (Sun et al., 2015).

properties

IUPAC Name

5-phenyl-2-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c20-18-13-17(16-9-5-2-6-10-16)11-12-19(18)21-14-15-7-3-1-4-8-15/h1-13H,14,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHIJXMVHZYGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.